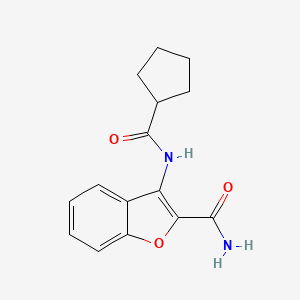

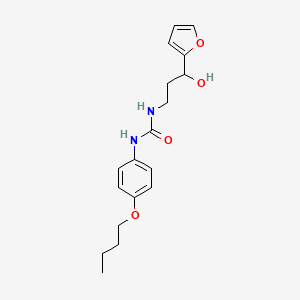

![molecular formula C20H18N2O4S B2678974 (Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941916-70-7](/img/structure/B2678974.png)

(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles, imidazoles, and related derivatives are prominent heterocyclic molecules. They have been used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aminothiazoles with various substituted benzaldehydes . The synthesized compounds are usually characterized by FTIR and NMR .Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics due to their high oxidative stability and efficient intermolecular π–π overlap .Physical And Chemical Properties Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Thiazine Compounds : Cohen and Banner (1977) demonstrated the synthesis of 2-amino-5,6-dihydro-4H-1,3-thiazines, which are related to the chemical structure , through acid-catalyzed cyclization of allylic isothiuronium salts (Cohen & Banner, 1977).

- Schiff Base Ligands Synthesis : Vinusha et al. (2015) reported on the synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands, highlighting their potential applications in medicinal chemistry (Vinusha et al., 2015).

Antibacterial and Antifungal Activities

- Antibacterial Agents : Abbasi Shiran et al. (2013) synthesized novel 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives, showcasing efficient antibacterial activities against various bacterial strains (Abbasi Shiran et al., 2013).

- Antimicrobial Activities : Mishra et al. (2019) explored benzothiazole-imino-benzoic acid ligands and their metal complexes, revealing good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).

Potential in Drug Development

- Antitumor Applications : Andreani et al. (1983) explored the potential of allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids as antitumor agents, though they did not show significant activity under the conditions employed (Andreani et al., 1983).

Chemosensor Development

- Fluorescent Chemosensor for Zinc Ion : Saha et al. (2011) developed a highly selective fluorescent probe for zinc ions, a significant advancement in the field of chemosensors (Saha et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(2-phenoxyacetyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-3-11-22-16-10-9-14(19(24)25-2)12-17(16)27-20(22)21-18(23)13-26-15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSJSBBLXAAKOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2678894.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2678896.png)

![N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2678901.png)

![5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2678902.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2678905.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide hydrochloride](/img/structure/B2678908.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2678909.png)

![1-(3-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2678914.png)